5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile

Catalog No.
S7924694
CAS No.
M.F
C13H17N3O
M. Wt
231.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitr...

Product Name

5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile

IUPAC Name

5-[(2-methoxycyclohexyl)amino]pyridine-2-carbonitrile

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

InChI

InChI=1S/C13H17N3O/c1-17-13-5-3-2-4-12(13)16-11-7-6-10(8-14)15-9-11/h6-7,9,12-13,16H,2-5H2,1H3

InChI Key

WNAABDKAVPSWJN-UHFFFAOYSA-N

SMILES

COC1CCCCC1NC2=CN=C(C=C2)C#N

Canonical SMILES

COC1CCCCC1NC2=CN=C(C=C2)C#N
and Background
5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile, also known as CMAY, is a chemical compound that belongs to the class of pyridine carbonitriles. It is a white solid with a molecular formula of C13H17N3O and a molecular weight of 231.3 g/mol. CMAY is an emerging compound that has gained significance in recent times due to its potential applications in various fields of research and industry.
potential applications in various fields of research and industry.
5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile has a melting point of 160-162°C and a boiling point of 446.7°C at 760 mmHg. It is slightly soluble in water and soluble in common organic solvents like ethanol and methanol. The chemical structure of 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile consists of a pyridine ring, an amino group, a cyclohexyl group, and a cyano group. The presence of the cyclohexyl group in the structure provides unique physicochemical properties that have attracted attention from researchers.
The synthesis of 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile involves a multistep process that utilizes various reagents and intermediates. The most commonly used method for synthesizing 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile is the reaction of 2-cyano-5-halopyridine with 2-methoxycyclohexylamine. The reaction is catalyzed by a palladium catalyst and is carried out under anhydrous conditions. The resulting product is then further purified using column chromatography.
The characterization of 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile is usually done by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques help in confirming the chemical structure of 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile and in understanding its physicochemical properties.
Several analytical methods are used for the detection and quantification of 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile. High-performance liquid chromatography (HPLC) is a commonly used technique for the analysis of 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile due to its high sensitivity and accuracy. Other techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are also used for the analysis of 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile.
5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile has shown promising results in various biological studies. It has been reported to have potent anti-inflammatory and analgesic properties. 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile has also exhibited antitumor activity in several cancer cell lines. The compound has shown significant inhibition of cell growth and proliferation, making it a potential candidate for the development of anticancer drugs.
In scientific experiments, it is essential to evaluate the safety and toxicity of the compounds being used. Studies have shown that 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile is relatively safe and non-toxic at low concentrations. However, at higher concentrations, the compound can cause cytotoxicity and apoptosis in several cell lines. Further studies are needed to evaluate the safety and toxicity of 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile in vivo.
5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile has found potential applications in several fields of research and industry. It can be used as a starting material in the synthesis of various pyridine-based compounds. 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile has also shown potential in drug discovery and development as a lead compound for the development of anti-inflammatory and anticancer drugs.
Research studies on 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile are still in their early stages. Most of the research has been focused on understanding the physicochemical and biological properties of the compound. However, recent studies have shown the potential of 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile in drug discovery and development. Further research is needed to explore the full potential of 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile in various fields of research and industry.
5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile has several potential implications in various fields of research and industry. In the pharmaceutical industry, 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile can be developed as a lead compound for the development of anti-inflammatory and anticancer drugs. In the field of materials science, 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile can be used as a starting material for the synthesis of various pyridine-based materials.
Although 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile has shown promising results in various studies, several limitations need to be addressed. The toxicity and safety of 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile need to be evaluated in vivo to understand its potential as a drug candidate. The synthesis of 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile is relatively complex, and efforts should be made to optimize the synthesis process for better yields and purity.
Several future directions can be explored in the research of 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile. Some of the potential future directions include:
1. Evaluation of the potential of 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile in drug discovery and development.
2. Optimization of the synthesis process for the commercial production of 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile.
3. Evaluation of the safety and toxicity of 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile in vivo.
4. Exploration of the potential of 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile in materials science and catalysis.
In conclusion, 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile is an emerging compound that has shown several potential implications in various fields of research and industry. The physicochemical and biological properties of 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile make it a promising candidate for drug discovery and development. However, further research is needed to explore the full potential of 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

231.137162174 g/mol

Monoisotopic Mass

231.137162174 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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